1,4-bis(cyclopentylacetyl)piperazine
CAS No.:
Cat. No.: VC11225273
Molecular Formula: C18H30N2O2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H30N2O2 |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 2-cyclopentyl-1-[4-(2-cyclopentylacetyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H30N2O2/c21-17(13-15-5-1-2-6-15)19-9-11-20(12-10-19)18(22)14-16-7-3-4-8-16/h15-16H,1-14H2 |
| Standard InChI Key | PJKOOYFQQVFICU-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)CC3CCCC3 |
| Canonical SMILES | C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)CC3CCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1,4-Bis(cyclopentylacetyl)piperazine is a symmetric molecule featuring a central piperazine ring substituted with two cyclopentylacetyl groups. Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | 2-cyclopentyl-1-[4-(2-cyclopentylacetyl)piperazin-1-yl]ethanone |
| Molecular Formula | |
| Molecular Weight | 306.4 g/mol |
| SMILES | C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)CC3CCCC3 |
| InChI Key | PJKOOYFQQVFICU-UHFFFAOYSA-N |
| PubChem CID | 54786972 |
The compound’s structure is stabilized by hydrogen bonding between the carbonyl oxygen and the piperazine nitrogen atoms, as inferred from its InChI string. The cyclopentyl groups introduce hydrophobicity, potentially enhancing membrane permeability compared to simpler piperazine derivatives .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 1,4-bis(cyclopentylacetyl)piperazine likely involves a two-step process:
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Acetylation of Piperazine: Reaction of piperazine with cyclopentylacetyl chloride in the presence of a base (e.g., triethylamine) to form the bis-acylated product.
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Purification: Column chromatography or recrystallization to isolate the pure compound .
A related synthesis of 1,4-bis(2-hydroxyethyl)piperazine from diethanolamine under high-pressure hydrogenation (180–200°C, 60006 Torr) achieved a 79% yield , suggesting that similar conditions could optimize the production of 1,4-bis(cyclopentylacetyl)piperazine.
Structural Analogues
Modifying the acyl groups on the piperazine ring significantly alters biological activity:
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1,4-Diformyl-piperazine derivatives: Demonstrated anti-ferroptosis activity by reducing reactive oxygen species (ROS) and enhancing glutathione peroxidase 4 (GPX4) expression .
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Bis(thiazole)-piperazine compounds: Exhibited cytotoxicity against HepG2, HCT 116, and MCF-7 cancer cells, with IC values as low as 1.2 nM .
Research Applications and Future Directions
Drug Development
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Antiparasitic Agents: Piperazine’s anthelmintic activity, mediated by GABA receptor agonism, could be enhanced through acyl group modifications .
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Neuroprotective Agents: The anti-ferroptosis activity of piperazine derivatives positions them as candidates for treating neurodegenerative diseases .
Material Science
Piperazine-based polymers derived from 1,4-bis(cyclopentylacetyl)piperazine may exhibit unique thermal stability and mechanical properties, suitable for high-performance materials.
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